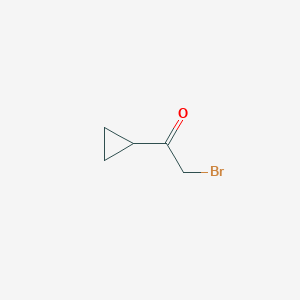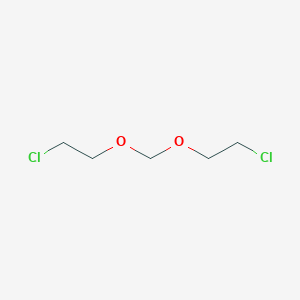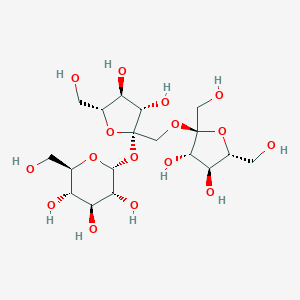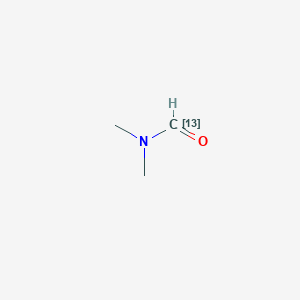
Acetoacetic acid, 1-thio-, S-isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetoacetyl S-isopropylthioester is a thioester derivative of acetoacetic acid, which is commonly used as a starting material for the synthesis of various compounds. This compound is a colorless liquid that is soluble in organic solvents such as ethanol and chloroform. It is stable under normal conditions and can be stored for a long time without decomposition.
Mecanismo De Acción
The mechanism of action of acetoacetyl S-isopropylthioester is not well understood, but it is thought to be related to its ability to undergo nucleophilic addition reactions with other compounds. This property allows it to act as a versatile building block for the synthesis of various compounds.
Efectos Bioquímicos Y Fisiológicos
Acetoacetyl S-isopropylthioester has no known biochemical or physiological effects on its own. However, it can be used as a precursor for the synthesis of compounds that have biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of acetoacetyl S-isopropylthioester is its ease of synthesis and high yield. It is also stable under normal conditions and can be stored for a long time without decomposition. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are many potential future directions for the use of acetoacetyl S-isopropylthioester in scientific research. One possible direction is the synthesis of new pharmaceuticals and agrochemicals using this compound as a starting material. Another possible direction is the use of this compound in the synthesis of new materials with unique properties, such as polymers and surfactants. Additionally, the development of new methods for the synthesis of acetoacetyl S-isopropylthioester could lead to improvements in efficiency and yield.
Métodos De Síntesis
The synthesis of acetoacetyl S-isopropylthioester is typically achieved through the reaction of acetoacetic acid with isopropyl mercaptan in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a base such as sodium hydroxide. This method is relatively simple and efficient, and the yield of the product can be high.
Aplicaciones Científicas De Investigación
Acetoacetyl S-isopropylthioester has been widely used in scientific research as a versatile building block for the synthesis of various compounds. It can be used as a precursor for the synthesis of β-ketoesters, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. It can also be used as a starting material for the synthesis of thioesters, which are important in the field of biochemistry.
Propiedades
Número CAS |
15780-62-8 |
|---|---|
Nombre del producto |
Acetoacetic acid, 1-thio-, S-isopropyl ester |
Fórmula molecular |
C7H12O2S |
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
S-propan-2-yl 3-oxobutanethioate |
InChI |
InChI=1S/C7H12O2S/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3 |
Clave InChI |
VNWWAALNZPUNNP-UHFFFAOYSA-N |
SMILES |
CC(C)SC(=O)CC(=O)C |
SMILES canónico |
CC(C)SC(=O)CC(=O)C |
Sinónimos |
3-Oxothiobutyric acid S-isopropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















